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Compound of Interest

Compound Name: 3-lodo-N-methyl-benzenamine

Cat. No.: B1600550

An In-depth Technical Guide to 3-lodo-N-methyl-benzenamine for Advanced Research
Applications

Abstract: This technical guide provides a comprehensive overview of 3-lodo-N-methyl-
benzenamine (CAS No. 61829-42-3), a key chemical intermediate for the pharmaceutical and
fine chemical industries. The document details its core registry information, physicochemical
properties, a validated synthetic pathway, and robust analytical methodologies for quality
control. Designed for researchers, synthetic chemists, and drug development professionals,
this guide emphasizes the causality behind experimental choices and provides actionable
protocols. The utility of this versatile building block in constructing complex molecular
architectures is also discussed, grounded in established chemical principles.

Core Registry and Physicochemical Profile

3-lodo-N-methyl-benzenamine, also known as 3-lodo-N-methylaniline, is a substituted aniline
derivative. The presence of an iodine atom on the aromatic ring and a methyl group on the
amine nitrogen makes it a valuable and versatile precursor in organic synthesis, particularly in
the development of novel pharmaceutical agents.

Key Identifiers and Properties:
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Property Value Source(s)
CAS Number 61829-42-3 [11[2][3]
Molecular Formula C7HsIN [41031[5]
Molecular Weight 233.05 g/mol [41[3]
Benzenamine, 3-iodo-N-
Synonyms methyl-; 3-lodo-N- [4113]
methylaniline
Appearance Liquid [6]
Purity Typically 295% - 97% [11[3]
SMILES CNC1=CC=CC(l)=C1 [3]
Not readily available in search
InChl Key
results.
N 2-8°C, under inert atmosphere,
Storage Conditions ) [5]
protected from light
Computational Data:
Descriptor Value Source(s)
Topological Polar Surface Area
12.03 A2 [3]
(TPSA)
LogP (Octanol/Water Partition
2.33 [3]
Coeff.)
Hydrogen Bond Acceptors 1 [3]
Hydrogen Bond Donors 1 [3]
Rotatable Bonds 1 [3]

Synthesis and Purification Workflow
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The synthesis of 3-lodo-N-methyl-benzenamine can be efficiently achieved from a common
starting material, 3-iodoaniline. The primary transformation is the selective mono-methylation of
the primary amine.

Synthetic Strategy: Reductive Amination

Reductive amination is a robust and widely used method for forming amine bonds. In this
context, 3-iodoaniline can be reacted with an electrophilic one-carbon source (formaldehyde) to
form an intermediate imine or aminal, which is then reduced in situ to the desired N-methyl
product. This method is often preferred due to its high selectivity for mono-methylation under
controlled conditions and the use of mild reducing agents.

Experimental Protocol: Synthesis via Reductive
Amination

Materials:

¢ 3-lodoaniline (CAS: 626-01-7)

o Formaldehyde (37% solution in water)

e Sodium triacetoxyborohydride (NaBH(OACc)s) or Sodium cyanoborohydride (NaBH3CN)
e Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

o Saturated agueous sodium bicarbonate (NaHCO3)

e Brine (saturated aqueous NacCl)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)

« Silica gel for column chromatography

e Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Procedure:
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e Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon),
add 3-iodoaniline (1.0 eq). Dissolve it in an appropriate solvent like Dichloromethane (DCM).

e Imine Formation: Add aqueous formaldehyde (1.1 eq) to the solution. Stir the mixture at
room temperature for 30-60 minutes. The formation of the intermediate imine is typically
rapid.

e Reduction: In a separate flask, prepare a slurry of the reducing agent, sodium
triacetoxyborohydride (1.5 eq), in DCM. Add this slurry portion-wise to the reaction mixture.
Causality Note: Using a mild reducing agent like NaBH(OACc)s is crucial as it is selective for
the iminium ion and tolerant of the acidic co-product (acetic acid), preventing over-reduction
or side reactions.

e Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by
Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically
2-4 hours).

o Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate
solution. Transfer the mixture to a separatory funnel. Separate the organic layer.

o Extraction: Extract the aqueous layer twice more with DCM.

e Washing and Drying: Combine the organic layers and wash them sequentially with water and
then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate
the solvent in vacuo.

 Purification: The resulting crude oil is purified by flash column chromatography on silica gel,
using a gradient of ethyl acetate in hexanes to yield 3-lodo-N-methyl-benzenamine as a
pure liquid.

Workflow Visualization
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Caption: Synthetic workflow for 3-lodo-N-methyl-benzenamine.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b1600550?utm_src=pdf-body-img
https://www.benchchem.com/product/b1600550?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Analytical Characterization and Quality Control

To ensure the identity, purity, and stability of 3-lodo-N-methyl-benzenamine, a multi-technique
analytical approach is required. This ensures that the material is suitable for its intended
downstream applications, where impurity profiles can significantly impact reaction outcomes
and final product quality.

Recommended Analytical Techniques

o Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for
assessing purity and confirming the molecular weight of volatile and semi-volatile
compounds.[7][8] The mass spectrum provides the molecular ion peak, confirming the
compound's mass, while the gas chromatogram indicates its purity by showing the relative
abundance of any contaminants.

e High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold
standard for determining the purity of organic compounds. A well-developed method can
separate the target compound from starting materials, by-products, and other impurities.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR are indispensable for
unambiguous structure elucidation. The chemical shifts, integration, and coupling patterns of
the protons and carbons confirm the precise arrangement of atoms, including the substitution
pattern on the aromatic ring and the presence of the N-methyl group.

e Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the
functional groups present in the molecule. Key stretches for 3-lodo-N-methyl-benzenamine
would include N-H stretching (if any primary amine remains), C-H stretches (aromatic and
aliphatic), and C-N stretching.

Standard Quality Control Workflow

« ldentity Confirmation: The primary identity is confirmed by matching the obtained mass from
GC-MS with the theoretical molecular weight (233.05 g/mol ). The structure is then
unequivocally confirmed using *H and 3C NMR spectroscopy.

o Purity Assessment: Purity is quantitatively determined using HPLC-UV or GC-FID (Flame
lonization Detector). The area percentage of the main peak in the chromatogram is reported
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as the purity level. Regulatory guidelines often require methods to have a limit of

quantification (LOQ) significantly below the acceptable impurity threshold.[8]

o Residual Solvent Analysis: If applicable, residual solvents from the synthesis and purification

are quantified using headspace GC-MS.

» Certificate of Analysis (CoA) Generation: All data is compiled into a CoA, which reports the

compound's identity, purity, appearance, and the methods used for analysis.

Analytical Workflow Visualization
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Caption: Analytical workflow for quality control.
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Applications in Synthetic Chemistry and Drug

Discovery

3-lodo-N-methyl-benzenamine is not typically an active pharmaceutical ingredient (API) itself

but rather a crucial "building block" or intermediate.[1] Its value lies in the strategic placement

of its functional groups.

© 2025 BenchChem. All rights reserved. 7/11

Tech Support


https://www.pmda.go.jp/files/000264160.pdf
https://www.benchchem.com/product/b1600550?utm_src=pdf-body-img
https://www.benchchem.com/product/b1600550?utm_src=pdf-body
https://www.achemblock.com/p37043-3-iodo-n-methyl-benzenamine.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e The lodo Group as a Synthetic Handle: The iodine atom is an excellent leaving group in
transition-metal-catalyzed cross-coupling reactions. This allows for the facile formation of
new carbon-carbon and carbon-heteroatom bonds. Key reactions include:

[¢]

Suzuki Coupling: Reaction with boronic acids to form biaryl structures.

[e]

Heck Coupling: Reaction with alkenes to form substituted styrenes.

o

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

[¢]

Buchwald-Hartwig Amination: Reaction with amines to form more complex diarylamines.

o The N-methylaniline Moiety: This structural motif is present in numerous biologically active
molecules. The secondary amine can be used for further derivatization, such as amide bond
formation or alkylation, to build out molecular complexity and modulate pharmacological
properties. Its presence influences the basicity and lipophilicity of the final compound, which
are critical parameters in drug design.

The use of iodo-anilines as precursors is a common strategy in the synthesis of kinase
inhibitors, GPCR modulators, and other classes of therapeutic agents. For example, related
structures like 3-iodo-4-methylaniline are used to prepare complex heterocyclic compounds for
potential therapeutic use.

Safety, Handling, and Storage
Handling:
e Use in a well-ventilated area or a chemical fume hood.

o Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and
a lab coat.

¢ Avoid inhalation of vapors and contact with skin and eyes.
Storage:

» Store in a tightly sealed container in a cool, dry place.
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o Recommended storage is at 2-8°C.[5]
o Keep under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5]

o Protect from light.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://lead-sciences.com/product/3-iodo-n-methylaniline/
https://lead-sciences.com/product/3-iodo-n-methylaniline/
https://www.chemscene.com/product/61829-42-3.html
https://www.benchchem.com/product/b1600550?utm_src=pdf-body
https://www.benchchem.com/product/b1600550?utm_src=pdf-body
https://www.benchchem.com/product/b1600550?utm_src=pdf-body
https://www.benchchem.com/product/b1600550?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exp!oratpry

Check Availability & Pricing

Sources

. 3-lodo-N-methyl-benzenamine 95% | CAS: 61829-42-3 | AChemBlock [achemblock.com]
. 3-lodo-N-Methyl-benzenaMine | 61829-42-3 [amp.chemicalbook.com]

. chemscene.com [chemscene.com]

. lookchem.com [lookchem.com]

. 3-lodo-N-methylaniline - Lead Sciences [lead-sciences.com]

. 3-lodo-N-Methyl-benzenaMine | CymitQuimica [cymitquimica.com]

°
~ (o)) )] EaN w N -

. Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas
chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

e 8. pmda.go.jp [pmda.go.jp]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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